3-Bromo-7,8-dihydroquinolin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7,8-dihydroquinolin-6(5H)-one is an organic compound that belongs to the class of quinolinones Quinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7,8-dihydroquinolin-6(5H)-one typically involves the bromination of 7,8-dihydroquinolin-6(5H)-one. One common method is to react 7,8-dihydroquinolin-6(5H)-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7,8-dihydroquinolin-6(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinolinone core can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinolinone derivative, while oxidation might produce a quinolinone with additional oxygen-containing functional groups.
Scientific Research Applications
3-Bromo-7,8-dihydroquinolin-6(5H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including potential pharmaceuticals.
Biology: Researchers study its biological activity to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Bromo-7,8-dihydroquinolin-6(5H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the quinolinone core play crucial roles in its binding affinity and activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroquinolin-6(5H)-one: The parent compound without the bromine atom.
3-Chloro-7,8-dihydroquinolin-6(5H)-one: A similar compound with a chlorine atom instead of bromine.
3-Iodo-7,8-dihydroquinolin-6(5H)-one: A similar compound with an iodine atom instead of bromine.
Uniqueness
3-Bromo-7,8-dihydroquinolin-6(5H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity Bromine is larger and more polarizable than chlorine, which can lead to different interactions with biological targets and reagents
Properties
Molecular Formula |
C9H8BrNO |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
3-bromo-7,8-dihydro-5H-quinolin-6-one |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h3,5H,1-2,4H2 |
InChI Key |
WSVQCJCBGPEFEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.